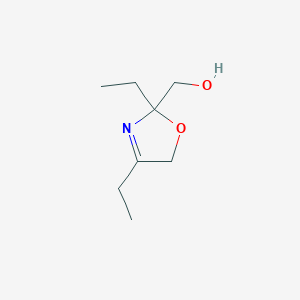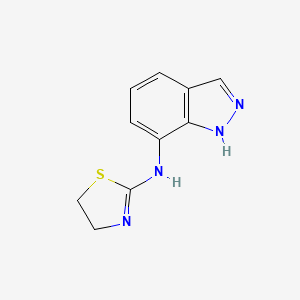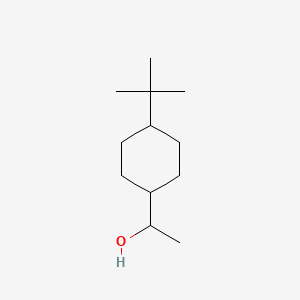
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a methanol group, which is further substituted with a 1,1-dimethylethyl group and an alpha-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The 1,1-dimethylethyl group and alpha-methyl group are introduced through substitution reactions, often using alkyl halides and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- can undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The 1,1-dimethylethyl and alpha-methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparison with Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound is similar but lacks the alpha-methyl group.
Cyclohexanemethanol: This compound lacks both the 1,1-dimethylethyl and alpha-methyl groups.
Properties
CAS No. |
61065-77-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-(4-tert-butylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
FNBYRKVLUFZUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 2-[[(1S)-1-phenylethyl]amino]-, methyl ester, (2S)-](/img/structure/B14488749.png)

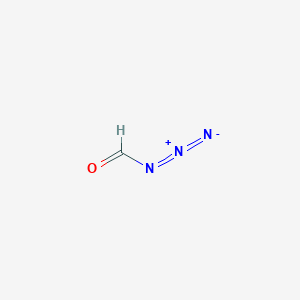
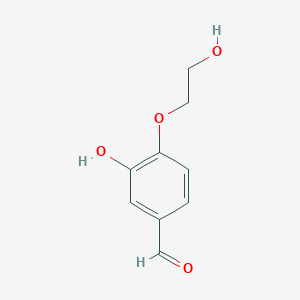
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
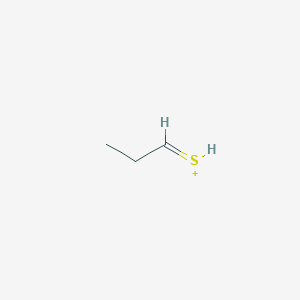
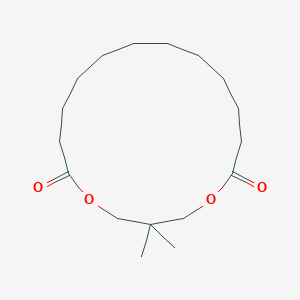


![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
